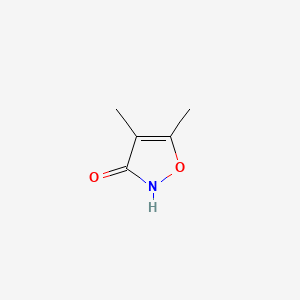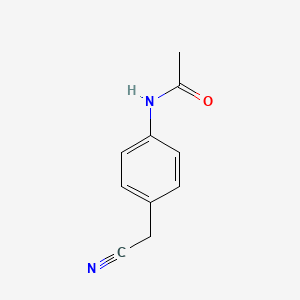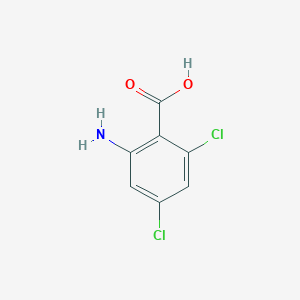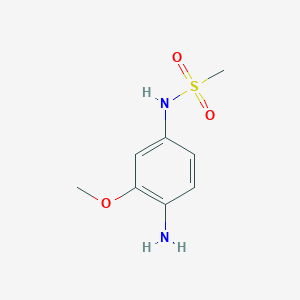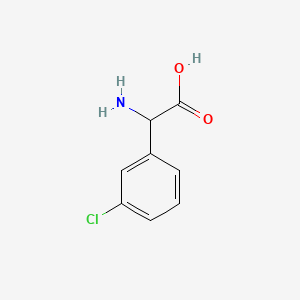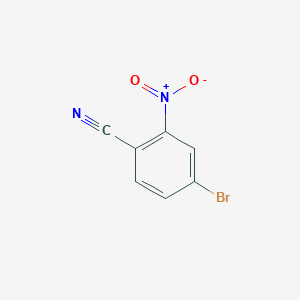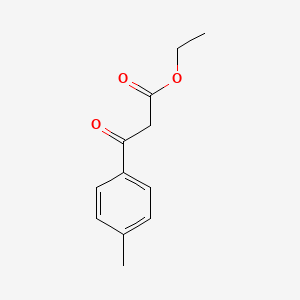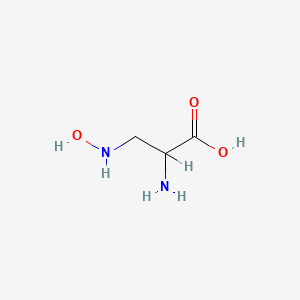
天冬酰胺-甘氨酸
描述
Aspartylglycine, commonly referred to as Asp-gly, is a dipeptide composed of aspartic acid and glycine. It is a fundamental building block in peptide chemistry and plays a crucial role in various biological processes. Aspartylglycine is often used in peptide synthesis and has significant applications in biochemistry and molecular biology.
科学研究应用
Aspartylglycine has numerous applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Molecular Biology: Employed in the synthesis of peptide-based drugs and as a substrate in enzymatic assays.
Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations.
作用机制
Target of Action
Asp-Gly, also known as (S)-3-Amino-4-((carboxymethyl)amino)-4-oxobutanoic acid, has been found to interact with the enzyme Acetyl-CoA Carboxylase (ACCase) in certain plants . ACCase plays a crucial role in fatty acid synthesis, which is a vital process in the formation of cellular membranes and other essential components .
Mode of Action
The Asp-Gly compound interacts with ACCase through a substitution mechanism. A novel substitution (Asp-2078-Glu) in ACCase has been detected as the main target-site resistance mechanisms in certain plant populations . This mutation confers resistance to several ACCase inhibitors by reducing the binding affinity between them and the ACCase protein .
Biochemical Pathways
The interaction of Asp-Gly with ACCase affects the fatty acid synthesis pathway. ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is the first step in fatty acid synthesis . By interacting with ACCase, Asp-Gly can potentially influence the production of fatty acids and, consequently, the formation of cellular membranes and other essential components.
Pharmacokinetics
Peptides like asp-gly are known to be less immunogenic and more economical than biologics while offering greater safety, selectivity, efficacy, and specificity than small molecule drugs . They can be synthesized chemically or fabricated using recombinant DNA techniques .
Result of Action
The primary result of Asp-Gly’s action is the alteration of ACCase’s function, leading to changes in fatty acid synthesis. This can have significant effects on the growth and development of organisms, particularly those that rely heavily on fatty acids for various biological processes .
Action Environment
The action of Asp-Gly can be influenced by various environmental factors. For instance, Gly plays a critical role in the osmoregulation of fishes and shellfishes, responding to environmental stress . Moreover, the presence of other amino acids, such as Glu and Gln, can enhance the effects of Asp-Gly, improving growth, intestinal development, innate and adaptive immune responses, skeletal muscle development, ammonia removal, and the endocrine status .
准备方法
Synthetic Routes and Reaction Conditions
Aspartylglycine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The N-terminal amino acid (aspartic acid) is then coupled to the glycine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of aspartylglycine involves large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often employing automated peptide synthesizers. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) for the amino group and tert-butyl (tBu) for the carboxyl group, ensures selective reactions and minimizes side reactions .
化学反应分析
Types of Reactions
Aspartylglycine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond between aspartic acid and glycine can be hydrolyzed under acidic or basic conditions, resulting in the formation of free amino acids.
Isomerization: Aspartic acid residues can undergo isomerization to form isoaspartic acid, which can impact the stability and function of peptides.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Isomerization: Can occur spontaneously under physiological conditions or be induced by heat and pH changes.
Oxidation: Often involves reactive oxygen species such as hydrogen peroxide (H2O2) or metal-catalyzed oxidation systems.
Major Products Formed
Hydrolysis: Aspartic acid and glycine.
Isomerization: Isoaspartylglycine.
Oxidation: Oxidized aspartylglycine derivatives.
相似化合物的比较
Aspartylglycine can be compared with other dipeptides such as:
Aspartylphenylalanine: Similar in structure but contains phenylalanine instead of glycine, leading to different biochemical properties.
Glycylglycine: Composed of two glycine residues, lacking the acidic side chain of aspartic acid, resulting in different reactivity and stability.
Aspartylserine: Contains serine instead of glycine, which introduces a hydroxyl group, affecting its chemical behavior and interactions.
Aspartylglycine is unique due to its specific combination of aspartic acid and glycine, which imparts distinct chemical and biological properties. Its ability to undergo isomerization and oxidation, as well as its role in calcium binding, sets it apart from other dipeptides.
属性
IUPAC Name |
3-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNSBBHKSZXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aspartyl-Glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3790-51-0 | |
| Record name | NSC186907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



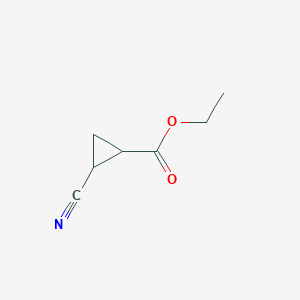
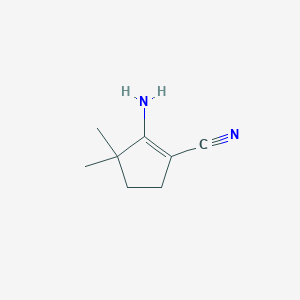

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)
